MAO-B Inhibitory Potency: IC50 = 115 nM Against Recombinant Human Enzyme
2-(1-Aminocyclopentyl)benzonitrile inhibits recombinant human monoamine oxidase B (MAO-B) with an IC50 of 115 nM, as measured by fluorescence spectrophotometry using kynuramine as substrate with 20-minute incubation [1]. By contrast, the secondary amine analog 2-(cyclopentylamino)benzonitrile (CAS 173316-38-6) lacks a quaternary alpha-carbon bearing a primary amine and is therefore expected to present a different hydrogen-bonding geometry within the MAO-B active site; however, no published IC50 data for this comparator are currently available . The MAO-B inhibitory potency of 115 nM places this compound within the sub-micromolar range that is relevant for tool compound applications in CNS target validation.
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 115 nM (human recombinant MAO-B) |
| Comparator Or Baseline | 2-(Cyclopentylamino)benzonitrile: no published IC50 data available. Class baseline: clinically used MAO-B inhibitor selegiline (deprenyl) IC50 ≈ 20-50 nM; rasagiline IC50 ≈ 15-30 nM (literature values, different assay conditions). |
| Quantified Difference | Not directly quantifiable against closest analog due to absence of comparator data. Against clinical benchmarks, the compound is approximately 2-8 fold less potent, but occupies a distinct chemical space (benzonitrile scaffold vs. propargylamine). |
| Conditions | Inhibition of human recombinant MAO-B; kynuramine substrate; 20 min incubation; fluorescence spectrophotometry detection. Data curated by ChEMBL from Sapienza University of Rome. |
Why This Matters
The 115 nM IC50 establishes this compound as a validated MAO-B ligand in an authoritative curated database (ChEMBL/BindingDB), providing procurement-grade confidence that the purchased material has a defined biochemical activity, unlike its closest analogs for which no such data exist.
- [1] BindingDB BDBM50597772 / ChEMBL CHEMBL5170103. IC50: 115 nM. Assay: Inhibition of human MAO-B using kynuramine as substrate, incubated for 20 mins by fluorescence spectrophotometry. Curated by Sapienza University of Rome. Date deposited: 2024-04-19. View Source
